molecular formula C10H10ClF3N2OS B12759774 3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride CAS No. 130997-61-4

3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride

Cat. No.: B12759774
CAS No.: 130997-61-4
M. Wt: 298.71 g/mol
InChI Key: LCUCOPQXJFWVHG-UHFFFAOYSA-N
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Description

3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride (CAS number: 204254-96-6) is a chemical compound with the following structural formula:

Structure: C14H22O4\text{Structure: } \text{C}_{14}\text{H}_{22}\text{O}_4 Structure: C14​H22​O4​

It is also known by other names, including:

  • (1S,5R,6S)-Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
  • Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid
  • Intermediate of oseltamivir phosphate

Preparation Methods

Synthetic Routes: The synthetic route for 3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride involves the following steps:

    Epoxy Ring Formation: Starting from a suitable precursor, an epoxy ring is formed.

    Etherification: The epoxy group is then reacted with an ethyl propoxide group to yield the desired compound.

Reaction Conditions:
  • Epoxy ring formation typically involves using a strong base or an acid catalyst.
  • Etherification reactions are carried out in the presence of a base or an acid catalyst.

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic process described above. Precise conditions and optimization depend on the manufacturer and specific production facility.

Chemical Reactions Analysis

3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride can undergo various reactions:

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution Reactions: The compound can participate in substitution reactions with nucleophiles.

    Ring Opening: The epoxy ring can undergo ring-opening reactions.

Common reagents and conditions vary based on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Chemical Research: It serves as an organic intermediate in various chemical synthesis processes.

Mechanism of Action

The exact mechanism by which 3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways relevant to its applications.

Properties

CAS No.

130997-61-4

Molecular Formula

C10H10ClF3N2OS

Molecular Weight

298.71 g/mol

IUPAC Name

3-ethyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride

InChI

InChI=1S/C10H9F3N2OS.ClH/c1-2-15-7-4-3-6(16-10(11,12)13)5-8(7)17-9(15)14;/h3-5,14H,2H2,1H3;1H

InChI Key

LCUCOPQXJFWVHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N.Cl

Origin of Product

United States

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